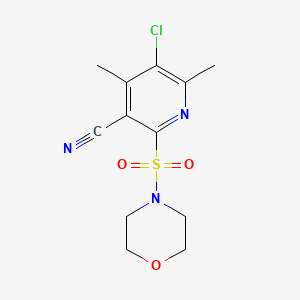

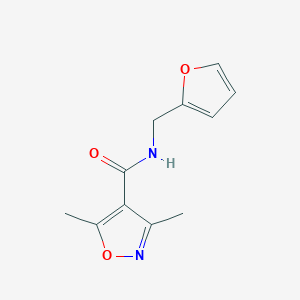

5-chloro-4,6-dimethyl-2-(morpholin-4-ylsulfonyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals that are studied for their unique chemical properties and potential biological activities. The interest in such compounds often stems from their structural features, which may impart specific reactivities or interactions with biological systems.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For example, a study reported the synthesis of a related compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, with the structure confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of chemical compounds. The crystal structure analysis can reveal the arrangement of atoms in a compound and provide insights into its geometric parameters. For instance, the crystal structure of a related compound was determined, showing its monoclinic system and lattice parameters (S. Tu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of compounds like 5-chloro-4,6-dimethyl-2-(morpholin-4-ylsulfonyl)nicotinonitrile can be explored through various reactions, such as alkylation, condensation, and cyclization. These reactions are critical for modifying the compound or introducing new functional groups, which can alter its properties and potential applications. A related study detailed the synthesis and alkylation of carbo[c]fused pyridines, demonstrating the versatility of such compounds in organic synthesis (I. V. Dyachenko et al., 2013).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on similar compounds involves the synthesis of novel heterocyclic systems, which are crucial in the development of pharmaceuticals and materials science. For instance, the reaction of 2-chloronicotinonitrile with thioureas and subsequent investigations led to the synthesis of new pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems. These heterocycles have potential applications in medicinal chemistry due to their structural uniqueness and potential biological activity (Coppola & Shapiro, 1981).

Antiprotozoal Activity

The synthesis of aza-analogues of furamidine from related nicotinonitrile compounds has shown significant antiprotozoal activity. Such compounds were evaluated against Trypanosoma b.rhodesiense and P. falciparum, demonstrating potent inhibitory activity. This research suggests that modifications of the nicotinonitrile scaffold can lead to promising therapeutic agents for protozoal infections (Ismail et al., 2003).

Corrosion Inhibition

Furanylnicotinamidine derivatives, related to the compound , have been investigated as corrosion inhibitors. These studies highlight the potential of nicotinonitrile derivatives in industrial applications, particularly in protecting metals against corrosion in acidic environments. The effectiveness of these inhibitors showcases the practical applications of such compounds beyond biomedical research (Fouda et al., 2020).

Synthesis of Gefitinib

Research involving the synthesis of significant cancer therapeutics, such as Gefitinib, outlines the importance of compounds with nicotinonitrile structures. Gefitinib, a potent EGFR inhibitor used in the treatment of various cancers, underscores the critical role of such chemical structures in the synthesis of complex therapeutic molecules (Jin et al., 2005).

properties

IUPAC Name |

5-chloro-4,6-dimethyl-2-morpholin-4-ylsulfonylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3S/c1-8-10(7-14)12(15-9(2)11(8)13)20(17,18)16-3-5-19-6-4-16/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMLMOPGEHAJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCOCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4,6-dimethyl-2-(morpholin-4-ylsulfonyl)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)